Product packaging for Mapenterol hydrochloride(Cat. No.:CAS No. 54238-51-6)

Mapenterol hydrochloride

Cat. No.: B195739
CAS No.: 54238-51-6
M. Wt: 361.2 g/mol
InChI Key: LWJSGOMCMMDPEN-UHFFFAOYSA-N
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Description

Overview of Mapenterol Hydrochloride as a Beta-Adrenoceptor Agonist

This compound functions as an agonist for β2-adrenergic receptors (β2-ARs). medchemexpress.commedkoo.com Agonists are substances that bind to and activate a receptor, in this case, the β2-adrenoceptors. The activation of these receptors is a key mechanism in various physiological responses. The chemical is identified by its CAS number 54238-51-6 and is a member of the (trifluoromethyl)benzenes class. nih.govsynzeal.com Its formal chemical name is 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride. medkoo.comsynzeal.com

Historical Context of Beta-Agonist Research Relevant to this compound

The development of beta-agonists has a rich history rooted in the effort to treat respiratory ailments. The journey began with the use of non-selective beta-agonists like epinephrine (B1671497) in the early 20th century for asthma treatment. wikipedia.org However, its widespread effects on the body spurred the search for more selective drugs. wikipedia.org

A significant breakthrough came in the 1940s with the development of isoproterenol, which was more selective for beta-receptors over alpha-receptors but still acted on both β1 and β2 subtypes. nih.govmdpi.com The crucial discovery in the 1960s that β2-receptors were specifically responsible for bronchodilation led to a new era of drug development. wikipedia.orgersnet.org This paved the way for the creation of β2-selective agonists like salbutamol (B1663637) and terbutaline, which offered a better side-effect profile. wikipedia.orgersnet.org

The 1980s saw the advent of long-acting β2-agonists (LABAs) such as formoterol (B127741) and salmeterol (B1361061), which provided prolonged bronchodilation. ersnet.org This historical progression towards greater receptor selectivity and duration of action provides the scientific backdrop for the study and classification of compounds like this compound as β2-adrenoceptor agonists.

Significance of this compound in Contemporary Pharmaceutical and Veterinary Sciences

In the realm of pharmaceutical and veterinary sciences, this compound is primarily utilized as a reference standard for analytical purposes. scientificlabs.iesigmaaldrich.com Its well-defined chemical properties make it suitable for the development and validation of analytical methods designed to detect various drug residues. medkoo.comsynzeal.com

Specifically, it has been employed as a standard in gas chromatography-mass spectrometry (GC-MS) methods for the simultaneous detection of multiple drug residues in biological matrices from livestock, such as synovial fluid. medkoo.comnetascientific.com Research has also explored its use as an illicit feed additive to promote growth in livestock. medkoo.comnetascientific.com Furthermore, its interaction with serum albumins has been a subject of study using multi-spectroscopy and molecular docking techniques. medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21Cl2F3N2O B195739 Mapenterol hydrochloride CAS No. 54238-51-6

Properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSGOMCMMDPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538091
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54238-51-6, 1325559-18-9
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mapenterol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1325559-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacological Mechanisms and Receptor Interactions of Mapenterol Hydrochloride

Elucidation of Mapenterol Hydrochloride's Primary Receptor Targets

The primary pharmacological identity of this compound is defined by its activity at adrenergic receptors, which are a class of G protein-coupled receptors that are targets of catecholamines like adrenaline and noradrenaline.

Beta-2 Adrenoceptor Agonist Activity

This compound is classified as a beta-2 (β2) adrenoceptor agonist. medchemexpress.commedchemexpress.commedchemexpress.comcore.ac.uk This means it binds to and activates the β2-adrenergic receptors. These receptors are widely distributed in the body, notably in the smooth muscle of the airways, blood vessels, and the uterus. nih.govrevespcardiol.org The activation of β2-adrenoceptors initiates a signaling cascade, primarily through the Gs protein, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.org This increase in intracellular cAMP leads to the relaxation of smooth muscle cells. revespcardiol.org

Investigations into Specificity and Selectivity at Adrenoceptors

The clinical and pharmacological utility of an adrenoceptor agonist is often determined by its selectivity for a specific receptor subtype (e.g., β2) over others (e.g., β1, β3, or α-adrenoceptors). nih.govdrugbank.com For instance, high selectivity for β2-receptors is desirable for bronchodilators to minimize cardiac side effects associated with β1-receptor stimulation. nih.gov While this compound is identified as a β2-adrenoceptor agonist, detailed comparative studies quantifying its binding affinity (e.g., Ki values) and selectivity ratios against other adrenoceptor subtypes are not extensively available in public scientific literature. Such studies are crucial for a comprehensive understanding of a compound's pharmacological profile and typically involve competitive binding assays against radiolabeled ligands on cells expressing specific human receptor subtypes. nih.gov

Molecular Interactions of Mapenterol with Biological Macromolecules

Beyond its primary receptor targets, the interaction of a compound with other biological macromolecules, such as plasma proteins, is critical as it influences its distribution and availability in the body. The binding of Mapenterol to serum albumins has been a subject of detailed spectroscopic investigation.

Binding Studies with Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Systematic studies have investigated the interaction between Mapenterol and both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), which are the most abundant proteins in plasma and function as primary carriers for many exogenous compounds. medchemexpress.com Research indicates that Mapenterol binds to both BSA and HSA, with competitive displacement experiments showing that this binding occurs at Sudlow's site I, a major drug-binding site on the albumin molecule. medchemexpress.com The primary forces stabilizing this interaction have been identified as electrostatic forces and hydrophobic interactions. medchemexpress.com

Fluorescence spectroscopy is a key technique used to study drug-protein interactions. The intrinsic fluorescence of proteins like BSA and HSA, which primarily comes from their tryptophan amino acid residues, can be "quenched" or diminished upon binding with a ligand. Studies on Mapenterol show that it has a strong capacity to quench the intrinsic fluorescence of both BSA and HSA. medchemexpress.com

Analysis of the quenching at different temperatures revealed that the process is a static quenching mechanism. medchemexpress.com Static quenching occurs when the drug and the protein form a non-fluorescent complex in the ground state, before excitation. This is distinct from dynamic (or collisional) quenching, which results from transient encounters between the quencher and the excited fluorophore. The binding constants (Ka) derived from these fluorescence quenching experiments quantify the affinity between Mapenterol and the albumins. medchemexpress.com

Table 1: Binding Constants (Ka) for the Interaction of Mapenterol with Serum Albumins at Different Temperatures
Serum AlbuminTemperature (K)Binding Constant (Ka) (L/mol)
Bovine Serum Albumin (BSA)2911.93 x 10³
3101.08 x 10³
Human Serum Albumin (HSA)2912.73 x 10³
3101.53 x 10³
Data sourced from Bi, S., et al. (2016). medchemexpress.com

The thermodynamic parameters calculated from these binding studies further elucidate the nature of the interaction. The negative Gibbs free energy (ΔG) values indicate a spontaneous binding process, while the negative enthalpy (ΔH) and positive entropy (ΔS) changes suggest that electrostatic and hydrophobic forces are the main drivers of the complex formation. medchemexpress.com

Table 2: Thermodynamic Parameters for the Binding of Mapenterol to Serum Albumins
Serum AlbuminΔH (kJ/mol)ΔS (J/mol·K)
Bovine Serum Albumin (BSA)-23.36-16.71
Human Serum Albumin (HSA)-20.94-2.91
Data sourced from Bi, S., et al. (2016). medchemexpress.com

Further spectroscopic analyses have been employed to determine if the binding of Mapenterol alters the structure of the albumin proteins. medchemexpress.com UV-visible absorption spectroscopy can reveal changes in the protein's microenvironment. In the case of Mapenterol's interaction with BSA and HSA, changes in the absorption spectra were observed, indicating the formation of a complex and alterations to the protein's conformation. medchemexpress.com

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins, such as the content of α-helices and β-sheets. CD spectral analysis showed that the binding of Mapenterol to both BSA and HSA induced conformational changes, specifically causing a decrease in the α-helical content of the proteins. medchemexpress.com This demonstrates that the interaction is not passive but actively alters the protein's structural integrity. medchemexpress.com

Table 3: Effect of Mapenterol on the Secondary Structure of Serum Albumins as Determined by Circular Dichroism (CD) Spectroscopy
Serum AlbuminConditionα-Helix Content (%)β-Sheet Content (%)
Bovine Serum Albumin (BSA)Free BSA55.38.8
BSA-Mapenterol Complex49.610.3
Human Serum Albumin (HSA)Free HSA57.68.1
HSA-Mapenterol Complex53.29.2
Data sourced from Bi, S., et al. (2016). medchemexpress.com
Molecular Docking Simulations of Binding Sites (e.g., Sudlow Site I)

Molecular docking simulations have been instrumental in elucidating the binding behavior of Mapenterol with serum albumins, which are major carrier proteins in the bloodstream. These computational studies have confirmed that this compound can effectively bind to Sudlow site I of both bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.net Sudlow site I is a well-characterized hydrophobic pocket within the albumin protein, known for binding a wide variety of drug molecules. researchgate.net

The simulations provide a detailed view of the interaction at an atomic level. By predicting the most stable binding conformation, docking studies help identify the specific amino acid residues within the binding pocket that interact with the Mapenterol molecule. nih.govbiotechrep.ir For instance, in studies of similar ligand-albumin interactions, key residues such as Tyr148, Tyr150, and Arg257 have been identified as playing a crucial role in the recognition and stabilization process within site I. researchgate.net The ability of Mapenterol to fit within this pocket is a key determinant of its binding affinity and subsequent distribution in the body. researchgate.netresearchgate.net

Role of Electrostatic Forces and Hydrophobic Interactions in Protein Binding

The binding of Mapenterol to serum albumins is a spontaneous process governed by a combination of non-covalent forces. researchgate.net The primary drivers of this interaction are electrostatic forces and hydrophobic interactions. beilstein-journals.orgnih.gov

Hydrophobic Interactions : These forces are generally considered a major contributor to the binding of ligands to serum albumin. researchgate.netmdpi.com The non-polar regions of the Mapenterol molecule are drawn to the hydrophobic residues lining Sudlow site I, displacing water molecules and leading to a thermodynamically favorable state. beilstein-journals.orgmdpi.com

Influence of Metal Ions on Binding Affinity (e.g., K+, Ca2+, Cu2+, Zn2+, Fe3+)

The binding affinity between a ligand and a protein can be significantly modulated by the presence of metal ions. lew.ronih.gov These ions can influence the interaction in several ways: by causing conformational changes in the protein, by competing for binding sites, or by forming a bridge between the drug and the protein. lew.ronih.govnih.gov

While direct studies on Mapenterol are limited, research on other drug-albumin interactions provides a framework for understanding these effects. The influence of a metal ion is dependent on the specific ion and its concentration.

Table 1: Potential Effects of Metal Ions on Ligand-HSA Binding Affinity

Metal Ion General Effect on Binding Affinity Potential Mechanism
Cu2+ Increase Facilitates interaction, possibly via a metal ion bridge. nih.gov
Zn2+ Variable (Increase or Decrease) Can increase affinity for some drugs while decreasing it for others. nih.gov
Fe3+ Decrease Tends to decrease the binding affinity of ligands to HSA. nih.gov
Ca2+ Variable (Increase or Decrease) Effects can be complex, sometimes enhancing and sometimes reducing binding. lew.rofau.de

| K+ | Decrease | Often reduces binding affinity. lew.ro |

Source: Adapted from studies on fluoroquinolone and antimalarial drugs. lew.ronih.gov

For example, Cu2+ ions have been shown to increase the binding affinity of some drugs to human serum albumin (HSA), suggesting they may facilitate the interaction. nih.gov Conversely, other ions like Fe3+ often decrease binding affinity. nih.gov This alteration in binding could have significant pharmacological implications, affecting the concentration of free drug available to interact with its primary target.

Advanced Computational and Spectroscopic Techniques for Ligand-Protein Interactions

The interaction between Mapenterol and proteins like serum albumin has been investigated using a suite of advanced computational and spectroscopic methods. researchgate.netjelsciences.com These techniques provide comprehensive insights into binding affinity, kinetics, and structural changes in the protein upon ligand binding. numberanalytics.comiaanalysis.com

Computational Techniques :

Molecular Docking : As previously mentioned, this method predicts the preferred orientation and binding affinity of a ligand to a protein, identifying key interaction sites. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time, assessing its stability and the conformational changes that occur upon binding. researchgate.netbiotechrep.ir This can confirm the stability of interactions predicted by docking. nih.gov

Spectroscopic Techniques :

Fluorescence Spectroscopy : This is a primary tool used to study ligand-protein interactions. jelsciences.com The intrinsic fluorescence of amino acid residues in the protein (like tryptophan) is quenched upon ligand binding. researchgate.net Analysis of this quenching effect reveals the binding mechanism, binding constants, and the number of binding sites. researchgate.net

Förster Resonance Energy Transfer (FRET) : Based on fluorescence data, FRET theory can be used to calculate the distance between the ligand (acceptor) and the protein's fluorescent residues (donor), confirming close proximity upon binding. researchgate.net For the Mapenterol-BSA interaction, the distance was calculated to be 3.18 nm. researchgate.net

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy : These techniques are used to detect changes in the secondary structure of the protein (e.g., α-helix content) when the ligand binds, providing evidence of induced conformational changes. researchgate.netjelsciences.com

Cellular and Subcellular Effects of this compound

Signal Transduction Pathways Modulated by this compound

As a β2-adrenoceptor agonist, this compound exerts its effects by activating a specific signal transduction pathway. medchemexpress.comtargetmol.comdcchemicals.com The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) embedded in the cell membrane. medchemexpress.comphysiology.org The activation of this pathway proceeds through a well-defined cascade of molecular events:

Receptor Binding : Mapenterol binds to the β2-adrenergic receptor on the outer surface of the cell. medchemexpress.commedchemexpress.com

G Protein Activation : This binding induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein, specifically a Gs (stimulatory) protein. physiology.orglsuhsc.edu The Gs protein releases its bound GDP and binds GTP, causing its α-subunit (Gαs) to dissociate from the βγ-subunits. physiology.org

Adenylyl Cyclase Stimulation : The activated Gαs-GTP complex moves along the membrane and binds to the enzyme adenylyl cyclase, stimulating its activity. lsuhsc.edusavemyexams.com

Second Messenger Production : Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a key second messenger. physiology.orgsavemyexams.com This leads to a rapid increase in intracellular cAMP concentration.

Protein Kinase A (PKA) Activation : cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to release and activate the catalytic subunits of PKA. physiology.orgsavemyexams.com

Downstream Phosphorylation : Activated PKA then phosphorylates various downstream target proteins, including enzymes and transcription factors, which ultimately produces the final cellular response, such as smooth muscle relaxation or stimulation of glycogenolysis. lsuhsc.edusavemyexams.com

Investigations into Intracellular Targets and Mechanisms of Action

The primary intracellular target of Mapenterol is the β2-adrenergic receptor itself. medchemexpress.comtargetmol.com The subsequent mechanism of action is mediated entirely through the signal transduction cascade initiated by this binding event. The key intracellular molecules and processes involved are:

G Proteins (Gs) : These proteins act as molecular switches, coupling the surface receptor to intracellular effector enzymes. physiology.org

Adenylyl Cyclase : This membrane-bound enzyme is the direct effector of the activated Gs protein and is responsible for synthesizing the second messenger cAMP. lsuhsc.edu

Cyclic AMP (cAMP) : As a second messenger, cAMP amplifies the initial signal from the receptor and activates PKA. Its levels are tightly regulated by phosphodiesterases (PDEs), which degrade cAMP and terminate the signal. physiology.org

Protein Kinase A (PKA) : This enzyme is a crucial downstream effector that phosphorylates a multitude of cellular proteins on serine and threonine residues, thereby altering their activity and bringing about the physiological response characteristic of β2-adrenergic stimulation. physiology.orgsavemyexams.com

The entire process, from receptor binding to the phosphorylation of target proteins, represents the intracellular mechanism through which this compound modulates cellular function.

Effects on Membrane Receptors and Ion Channels

The principal interaction of this compound with membrane receptors is its agonist activity at the β2-adrenoceptor. This interaction is the cornerstone of its pharmacological effect. The activation of the β2-adrenoceptor, a seven-transmembrane domain receptor, initiates the Gs-protein-cAMP signaling cascade as previously described.

Detailed research findings specifically elucidating the effects of this compound on other membrane receptors or its direct interaction with ion channels are not extensively documented in publicly accessible scientific literature. As a β2-adrenoceptor agonist, any effects on ion channels are generally considered to be indirect consequences of the initiated signaling pathway rather than a direct modulation of the channels themselves. For instance, in smooth muscle cells, the increase in cAMP and activation of PKA can lead to the phosphorylation and subsequent opening of potassium channels and the sequestration of intracellular calcium, resulting in muscle relaxation. However, direct binding and modulation of these channels by this compound has not been demonstrated.

Similarly, its selectivity profile against other G protein-coupled receptors (GPCRs) or ligand-gated ion channels is not well-characterized in the available literature. Without specific binding assay data, it is difficult to ascertain the extent to which this compound might interact with other receptors at clinically relevant concentrations.

Data on Receptor and Ion Channel Interactions

Due to the limited availability of specific research data for this compound, a detailed data table on its direct interactions with a range of membrane receptors and ion channels cannot be constructed at this time. The table below is presented as a template that would be populated with experimental data, such as binding affinities (Ki) or functional potencies (EC50 or IC50), should such research become available.

Receptor/Ion ChannelBinding Affinity (Ki)Functional Activity (EC50/IC50)Type of Interaction
β1-Adrenergic ReceptorData not availableData not availableData not available
β2-Adrenergic ReceptorData not availableData not availableAgonist
β3-Adrenergic ReceptorData not availableData not availableData not available
α1-Adrenergic ReceptorData not availableData not availableData not available
α2-Adrenergic ReceptorData not availableData not availableData not available
L-type Calcium ChannelData not availableData not availableData not available
Voltage-gated Potassium ChannelsData not availableData not availableData not available

Pharmacokinetic and Biotransformation Studies of Mapenterol Hydrochloride

Absorption and Distribution Profiles

The absorption and distribution of a compound are fundamental to its pharmacokinetic profile, determining its concentration and residence time in various parts of the body.

Systemic Exposure and Bioavailability

Once administered, a drug's journey to its site of action involves passage through the systemic circulation. researchgate.net The binding of compounds to plasma proteins, such as serum albumin, is a critical determinant of their distribution and bioavailability. nih.gov Mapenterol's interaction with bovine serum albumin (BSA) and human serum albumin (HSA) has been systematically investigated. nih.gov

Studies using fluorescence spectroscopy, absorption spectroscopy, and circular dichroism have shown that Mapenterol can quench the intrinsic fluorescence of both BSA and HSA, indicating binding. nih.gov This interaction occurs through a static quenching mechanism. nih.govresearchgate.net The binding process is spontaneous and primarily driven by electrostatic and hydrophobic forces. nih.gov Using competitive binding studies with site markers, Mapenterol was found to bind specifically to Sudlow site I on both BSA and HSA. nih.govresearchgate.net The binding constants (Ka) at 291 K were determined, providing a quantitative measure of the binding affinity.

Table 1: Binding Constants of Mapenterol with Serum Albumins

An interactive table detailing the binding affinity of Mapenterol hydrochloride with bovine and human serum albumins.

Serum AlbuminBinding Constant (Ka) at 291 K (L/mol)Binding Site
Bovine Serum Albumin (BSA)1.93 x 10³Sudlow Site I
Human Serum Albumin (HSA)2.73 x 10³Sudlow Site I

Data sourced from Bi, S., et al. (2016). nih.gov

Tissue Distribution and Accumulation

Following absorption, this compound is distributed to various tissues. While detailed quantitative distribution studies in different organs are not extensively documented in the available literature, evidence from analytical studies indicates its presence in several key tissues.

As a β-agonist, Mapenterol has been the subject of residue monitoring in food-producing animals. researchgate.net Such monitoring techniques are capable of detecting the compound in various biological samples, which implies its distribution to these sites. researchgate.netresearchgate.net Accumulation of β-agonists has been noted in specific tissues, including the liver and kidney, as well as in pigmented tissues. researchgate.netcreative-diagnostics.com Hair analysis, in particular, has been identified as a method for detecting the use of β-agonists, suggesting accumulation in this matrix. researchgate.netresearchgate.net

Table 2: Documented Tissue and Fluid Presence of this compound

An interactive table summarizing the tissues and body fluids where this compound has been detected.

Tissue/FluidContext of DetectionImplication
LiverResidue analysis in animals. researchgate.netA site of distribution and potential metabolism. creative-diagnostics.com
KidneyResidue analysis in animals. researchgate.netA potential site of accumulation and/or excretion. creative-diagnostics.com
UrineResidue analysis in animals. researchgate.netmobt3ath.comA major route of excretion.
SerumResidue analysis in animals. researchgate.netIndicates presence in systemic circulation.
HairResidue analysis in animals. researchgate.netSuggests potential for accumulation over time. researchgate.net

Metabolism and Biotransformation Pathways

The metabolism of a xenobiotic like this compound involves enzymatic conversion into other chemical forms, known as metabolites, which facilitates their elimination from the body. The liver is the primary site for the metabolism of most drugs, involving a variety of enzymes. evotec.comresearchgate.net

Identification of Metabolites

The precise metabolic fate of this compound and the full structural identification of its metabolites are not detailed in the currently available scientific literature. The process of metabolite identification typically involves advanced analytical techniques like high-resolution mass spectrometry (HRMS) to detect and elucidate the structures of metabolites formed in biological matrices. waters.comijpras.com For many pharmaceutical compounds, metabolic pathways often involve reactions such as oxidation, reduction, and hydrolysis (Phase I), followed by conjugation reactions (Phase II). nih.gov

In Vitro and In Vivo Metabolic Studies (e.g., Liver Microsomes)

In vitro metabolic studies using subcellular fractions like liver microsomes are standard practice in drug discovery to investigate metabolic stability and identify the enzymes responsible for a compound's biotransformation. evotec.comresearchgate.netnih.gov These microsomes contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govwikipedia.org In a typical assay, the compound is incubated with liver microsomes in the presence of necessary cofactors (like NADPH for CYP-mediated reactions), and the rate of disappearance of the parent compound and the appearance of metabolites are monitored over time. evotec.com

While these methods are well-established for characterizing drug metabolism evotec.comnih.gov, specific reports detailing the results of such in vitro or in vivo metabolic studies for this compound were not found in the reviewed literature.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of drugs. nih.govwikipedia.org These enzymes, located primarily in the liver, introduce or expose functional groups on the parent molecule, preparing it for subsequent metabolic reactions. wikipedia.org The specific CYP isoforms involved in the metabolism of a particular drug determine its metabolic profile and potential for drug-drug interactions. nih.gov

There is no direct experimental evidence from the reviewed literature that identifies the specific CYP450 isoforms responsible for the metabolism of this compound. Characterizing the specific enzymes involved would typically require reaction phenotyping studies using a panel of specific CYP isoforms or selective inhibitors. nih.gov

Deuteration Studies for Pharmacokinetic and Metabolic Profiling (e.g., Mapenterol-d6 hydrochloride)

The use of stable isotope-labeled compounds is a critical tool in pharmacokinetic research. For Mapenterol, this is exemplified by the use of Mapenterol-d6 hydrochloride, its deuterium-labeled analogue. medchemexpress.commedchemexpress.com Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This substitution can influence the metabolic pathways of a drug without significantly altering its fundamental chemical properties. szabo-scandic.com

The primary purpose of using deuterated analogues like Mapenterol-d6 is to investigate the pharmacokinetic and metabolic profiles of the parent drug. medchemexpress.commedchemexpress.com Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration at a site of metabolic oxidation can slow down the rate of metabolism. This phenomenon, known as the "kinetic isotope effect," can lead to a number of changes in the pharmacokinetic profile, such as a longer half-life and altered metabolite formation. nih.gov

By comparing the pharmacokinetics of this compound with Mapenterol-d6 hydrochloride, researchers can:

Identify the primary sites of metabolic activity on the molecule.

Quantify the impact of metabolism on the drug's clearance and exposure.

Potentially improve the pharmacokinetic properties of the drug, leading to a more favorable profile. szabo-scandic.com

Mapenterol-d6 and other deuterated versions, such as Mapenterol-D11 (HCl Salt), are therefore synthesized for use in pharmacokinetic studies and metabolic research. veeprho.com

Elimination and Excretion Routes

The elimination of a drug from the body occurs through metabolism and excretion. The primary organs responsible for drug excretion are the kidneys and the liver (via the biliary system). merckmanuals.com For the class of compounds to which Mapenterol belongs, β-agonists, excretion is reported to occur through both bile and urine. creative-diagnostics.com The chemical properties of each specific drug dictate the predominant routes and rates of its elimination. creative-diagnostics.com

Renal Excretion: This process involves the irreversible transfer of a drug or its metabolites from the plasma into the urine. unil.ch It is governed by three main physiological processes within the nephron, the functional unit of the kidney:

Glomerular Filtration: Unbound drug molecules below a certain size are filtered from the blood into the primary urine. unil.chksumsc.com

Active Tubular Secretion: Specific transporters in the proximal tubules actively move drugs from the blood into the urine, a process that can be saturated at high drug concentrations. unil.ch

Tubular Reabsorption: Primarily in the distal tubule, drugs can be reabsorbed from the urine back into the bloodstream. This process is highly dependent on the drug's lipid solubility and ionization state, which is influenced by urine pH. unil.chksumsc.com

Water-soluble drugs and metabolites are more readily excreted by the kidneys. merckmanuals.com

Biliary Clearance: This route is significant for drugs and metabolites with molecular weights generally greater than 300 g/mol that possess both polar and lipophilic characteristics. merckmanuals.com The process involves active transport systems that secrete the compounds from the liver cells (hepatocytes) into the bile. merckmanuals.com The bile is then released into the intestine. Once in the intestine, the drug may be excreted in the feces or be reabsorbed back into the circulation, a process known as enterohepatic recirculation. merckmanuals.com In vitro methods using sandwich-cultured hepatocytes can be employed to estimate biliary clearance (Clbiliary) and the biliary excretion index (BEI). bioivt.com

For Mapenterol, its trifluoromethyl group is noted to resist hepatic oxidation, which may influence its metabolic pathway and subsequent excretion profile.

Half-Life Determination in Various Species

The elimination half-life (t½) of a drug is the time required for its plasma concentration to decrease by half. It is a critical pharmacokinetic parameter that reflects the rate of a drug's elimination from the body. One study notes that Mapenterol possesses an extended half-life, a characteristic attributed to its trifluoromethyl group, which confers resistance to hepatic oxidation.

Determining the half-life across various species is a fundamental component of preclinical drug development. However, direct extrapolation of half-life based on body weight across species often yields poor correlations due to the hybrid nature of this parameter, which depends on both clearance (CL) and volume of distribution (V). nih.gov More reliable predictions often involve indirect methods, such as allometric scaling of clearance and volume of distribution separately or using the mean residence time (MRT). nih.gov

The table below illustrates hypothetical variations in half-life for a compound across different species, a common consideration in pharmacokinetic studies.

SpeciesTypical Body Weight (kg)Blood Flow to Liver (L/hr/kg)Predicted Half-Life (t½)
Mouse0.025.4Short
Rat0.254.2Medium
Dog101.9Long
Human701.5Extended
This table is for illustrative purposes only and does not represent actual data for this compound.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. allucent.com These models are essential tools throughout the drug development process, helping to interpret data, guide study design, and support regulatory submissions. allucent.com

Two primary approaches are:

Population Pharmacokinetic (PopPK) Modeling: This method analyzes data from multiple individuals to quantify the typical PK parameters within a population and explain the variability between individuals. allucent.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: This is a more mechanistic approach that simulates drug absorption, distribution, metabolism, and excretion (ADME) based on physiological parameters (e.g., organ volumes, blood flows) and drug-specific properties. nih.govgu.se PBPK models can be particularly useful for extrapolating pharmacokinetics across different populations, such as from adults to children, or for predicting the impact of organ impairment. europa.eu

Population pharmacokinetics (PopPK) is the study of variability in drug concentrations among a patient population. allucent.com Instead of analyzing each individual's data separately, PopPK modeling pools sparse and/or rich data from multiple subjects to characterize the pharmacokinetics of a typical individual and identify the sources of variability. allucent.comfrontiersin.org

A key component of PopPK analysis is covariate analysis . Covariates are individual-specific factors (e.g., body weight, age, organ function, genetics) that can influence pharmacokinetic parameters like clearance (CL) and volume of distribution (V). frontiersin.org By identifying significant covariates, dosing regimens can potentially be optimized for specific subpopulations. allucent.com The process helps to explain interindividual variability (IIV), which is the difference in drug concentrations observed among different people given the same dose. frontiersin.org

The table below lists common covariates that are often investigated in PopPK analyses.

Covariate CategoryExamplesPotential PK Parameter Affected
Demographics Body Weight, Age, Sex, RaceClearance, Volume of Distribution
Pathophysiology Renal Function (e.g., Creatinine Clearance), Hepatic Function (e.g., Bilirubin, Albumin), Disease State, Tumor TypeClearance
Concomitant Medications Enzyme Inhibitors or InducersClearance
Biomarkers Albumin, Lactate Dehydrogenase (LDH)Clearance, Volume of Distribution
This table represents typical covariates examined in PopPK studies and is for general informational purposes.

Impact of Hepatic Function: The liver is a primary site of drug metabolism and plays a central role in the pharmacokinetics of many drugs. nih.gov Hepatic dysfunction, such as cirrhosis, can significantly alter a drug's pharmacokinetic profile by:

Reducing Clearance: Impaired liver function can decrease the metabolic capacity of hepatic enzymes (e.g., Cytochrome P450s) and reduce biliary excretion, leading to lower drug clearance and increased drug exposure. nih.gov

Altering Protein Binding: The liver synthesizes major plasma proteins like albumin. In severe liver disease, lower protein levels can lead to a higher fraction of unbound (free) drug, which is the pharmacologically active portion. derangedphysiology.com

Decreasing First-Pass Metabolism: For orally administered drugs that are heavily metabolized by the liver, portal-systemic shunting in cirrhotic patients can allow more of the drug to bypass the liver and enter systemic circulation, increasing bioavailability. nih.gov

For Mapenterol, its noted resistance to hepatic oxidation could potentially make its pharmacokinetics less susceptible to changes in hepatic metabolic function compared to drugs that are extensively metabolized.

Impact of Body Size: Body size is one of the most common factors influencing drug pharmacokinetics. nih.gov Both clearance and volume of distribution often increase with body size. Various body size descriptors, such as total body weight (TBW), lean body weight (LBW), and body surface area (BSA), are frequently used as covariates in pharmacokinetic models to explain variability. nih.gov Allometric scaling, which relates biological parameters to body mass raised to a specific power (e.g., an exponent of 0.75 for clearance and 1.0 for volume), is a common method used to scale pharmacokinetic parameters from animals to humans or across different human body sizes. mmv.org A meta-analysis of studies found that the relationship between clearance and body weight was often nonlinear and that LBW might be a suitable descriptor to account for both body composition and metabolic rate differences. nih.gov

Preclinical Efficacy and Pharmacodynamic Research

In Vivo Pharmacological Effects

Effects on Muscle Mass and Protein Synthesis

Beta-agonists, as a class of compounds, are recognized for their ability to increase muscle mass. nih.gov This anabolic effect is a known side effect of prolonged use. nih.gov The mechanism behind this is linked to an increase in protein synthesis and the promotion of fat burning. nih.govresearchgate.net While Mapenterol is classified as a β2-agonist, specific preclinical studies detailing its direct quantitative effects on muscle mass and protein synthesis rates are not extensively available in the provided search results. nih.gov However, the general understanding of this class of drugs suggests that Mapenterol likely shares these properties. nih.govresearchgate.net The process of muscle growth is fundamentally tied to the balance between muscle protein synthesis and breakdown. nih.govnih.govopenaccessjournals.com Essential amino acids, particularly leucine, play a critical role in stimulating muscle protein synthesis. openaccessjournals.comfrontiersin.org

Cardiovascular System Responses (e.g., Blood Pressure, Heart Rate)

The administration of β-agonists typically induces cardiovascular responses. Regardless of their selectivity, these drugs can cause an acceleration of heart rate due to the stimulation of β2-receptors in the myocardium and blood vessels. nih.gov This can potentially lead to cardiac arrhythmias. nih.gov For instance, a comparative study with the β2-agonist salmeterol (B1361061) showed that at higher doses, it caused a small decrease in diastolic blood pressure and an increase in heart rate. nih.gov Another β-agonist, isoproterenol, is known to be used in animal models to induce cardiac hypertrophy and heart failure at certain doses. nih.gov Specific preclinical data on the dose-dependent effects of Mapenterol hydrochloride on blood pressure and heart rate in animal models would be necessary to fully characterize its cardiovascular profile.

Respiratory System Effects (e.g., Bronchodilation)

Mapenterol is identified as a β2-adrenoceptor agonist, a class of drugs primarily used for their bronchodilator properties in treating conditions like asthma. medchemexpress.comnih.govpatsnap.com The activation of β2-receptors in the smooth muscle of the airways leads to muscle relaxation and a widening of the air passages, which alleviates symptoms of bronchoconstriction. patsnap.com Other β2-agonists like salbutamol (B1663637) and salmeterol have demonstrated significant bronchodilator effects in clinical and preclinical studies, leading to improvements in forced expiratory volume (FEV1) and peak expiratory flow (PEF). nih.govnih.gov It is expected that Mapenterol would exhibit similar bronchodilatory effects. nih.govslideshare.netmedscape.com

Central Nervous System Implications

The effects of substances on the central nervous system (CNS) are largely determined by their ability to cross the blood-brain barrier. jiaci.org While specific preclinical studies on the CNS implications of this compound are not detailed in the search results, general characteristics of related compounds can offer some insight. opcw.orgnih.govclinicalleader.comprecisionformedicine.com The need for specific evaluations of CNS-active compounds depends on their mechanism of action and other factors. clinicalleader.com

Comparative Pharmacodynamics with Other Beta-Agonists

Mapenterol is an aniline (B41778) derivative, similar to clenbuterol, brombuterol, and mabuterol (B30384). nih.gov This places it in a distinct chemical group from phenol (B47542) derivatives like salbutamol and ractopamine, and resorcinol (B1680541) derivatives like terbutaline. nih.gov Comparative studies are essential to understand the relative potency and efficacy of different β-agonists. For example, a study comparing salmeterol to salbutamol found that salmeterol had a more prolonged bronchodilator effect. nih.gov Such direct comparative data for Mapenterol against other β-agonists is crucial for defining its specific therapeutic niche.

Dose-Response Relationships and Efficacy in Animal Models

The establishment of a dose-response relationship is a fundamental aspect of preclinical toxicology and pharmacology. nih.govpharmacologyeducation.orgwikipedia.orgnumberanalytics.com It allows for the determination of the effective dose range and the maximum tolerated dose (MTD) in animal models. pharmacologyeducation.org Preclinical studies for various drugs often involve administering a range of doses to animal models to observe the resulting physiological and toxicological effects. nih.govnih.gov For this compound, detailed dose-response curves from animal studies would be required to quantify its efficacy for its intended therapeutic effects and to understand its potential for adverse effects at higher doses. nih.govnih.govspringermedizin.de

Toxicological and Safety Pharmacology Assessments of Mapenterol Hydrochloride

Safety Pharmacology Studies

Safety pharmacology studies are essential in the preclinical evaluation of new chemical entities to investigate potential undesirable pharmacodynamic effects on vital physiological functions. toxmsdt.com These studies are designed to identify adverse effects that could have clinical relevance and to ensure the safety of a drug candidate before human trials. The core battery of safety pharmacology assessments typically focuses on the cardiovascular, central nervous, and respiratory systems. toxmsdt.com

Cardiovascular Safety Assessments (e.g., ECG, Blood Pressure)

As a β2-adrenoceptor agonist, mapenterol hydrochloride has the potential to induce cardiovascular effects. medchemexpress.com Medications in this class can be associated with increases in heart rate and blood pressure. chadd.org A thorough evaluation of cardiovascular safety for a new drug candidate would typically involve monitoring electrocardiogram (ECG) parameters to detect any effects on cardiac repolarization, such as QT interval prolongation, and assessing changes in blood pressure and heart rate. fda.govnih.gov Specific studies detailing the effects of this compound on ECG and blood pressure in preclinical models were not identified in the public domain.

Central Nervous System Safety Evaluations (e.g., Neurobehavioral Effects)

The evaluation of central nervous system (CNS) safety is a critical component of safety pharmacology, designed to uncover any adverse neurobehavioral effects of a drug candidate. nih.gov These assessments often involve a battery of tests to observe potential effects on motor function, behavior, and sensory responses. nih.gov While some substances can cause CNS depression or other neurotoxic effects, specific studies on the neurobehavioral effects of this compound were not found in the available literature. nih.gov

Respiratory System Safety Assessments

Given that this compound is classified as a potential respiratory irritant, a thorough assessment of its effects on the respiratory system is warranted. nih.gov Safety pharmacology studies on the respiratory system evaluate potential adverse effects on lung function, such as changes in breathing rate and tidal volume. However, specific preclinical studies detailing the respiratory system safety assessment of this compound are not publicly available.

Other Organ System Safety Profiling

Beyond the core battery of tests, safety pharmacology can extend to other organ systems, such as the gastrointestinal and renal systems, if there is a reason for concern based on the drug's profile. toxmsdt.com Toxicological data indicates that this compound is not classified as a specific target organ toxicant after single or repeated exposure. hpc-standards.com However, detailed safety pharmacology studies on other specific organ systems for this compound were not identified in the public literature.

Toxicological Investigations

Toxicological investigations are conducted to determine the potential for a substance to cause adverse health effects and to characterize the nature of those effects. europa.eu

Acute Toxicity Studies (e.g., LD50, LC50)

Acute toxicity studies are performed to evaluate the adverse effects that occur shortly after a single dose of a substance. ilo.org For this compound, the available data provides information on its acute toxicity profile. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

According to safety data sheets, this compound is classified as harmful if swallowed. hpc-standards.com It is also noted to cause skin and serious eye irritation, and may cause respiratory irritation. nih.govhpc-standards.com

The following table summarizes the available acute toxicity data for this compound.

TestSpeciesRoute of AdministrationResult
LD50Rat (male)Oral1,320 - 6,690 mg/kg

Table 1: Acute Toxicity of this compound hpc-standards.com

The Lethal Concentration 50 (LC50) is a measure of the concentration of a chemical in the air or water that is lethal to 50% of the test animals during a specific exposure period. Inhalation LC50 data for this compound was not specified in the reviewed sources. scbt.com

Genotoxicity and Mutagenicity Assessments (e.g., Ames Test, Micronucleus Test)

Genotoxicity and mutagenicity studies are critical for evaluating the potential of a chemical substance to interact with genetic material (DNA) and cause mutations, which can lead to cancer or other hereditary diseases. For this compound, a series of in vitro and in vivo tests have been conducted to assess its genotoxic profile.

The Ames test, a widely used method for identifying chemical mutagens using bacteria, indicated that this compound is not mutagenic. hpc-standards.com However, the results from other assays have been less definitive. In studies assessing mutation in mammalian somatic cells, the evidence was considered equivocal. hpc-standards.com Furthermore, some in vivo tests, which are conducted in living organisms, yielded positive results. hpc-standards.com Despite these findings, based on available data, the criteria for classifying this compound as a germ cell mutagen have not been met. hpc-standards.com This suggests that while there may be some evidence of genotoxic activity under certain experimental conditions, the risk of causing heritable mutations is not considered significant based on current information.

Table 1: Summary of Genotoxicity Assessment for this compound

Test TypeMethodResultReference
MutagenicityAmes TestNot Mutagenic hpc-standards.com
MutagenicityMammalian Somatic Cell MutationEquivocal Evidence hpc-standards.com
GenotoxicityIn Vivo AssaysPositive Results in Some Tests hpc-standards.com
Germ Cell MutagenicityData EvaluationClassification Criteria Not Met hpc-standards.com

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies are designed to identify any adverse effects of a substance on sexual function, fertility, and the development of offspring. These studies, often following international guidelines like the OECD Test Guideline 421, involve administering the substance to animals before and during pregnancy to observe outcomes in both the parent animals and their progeny. oecd.orgoecd.org The assessments include monitoring for changes in mating behavior, fertility rates, and the health of offspring, including any structural or functional abnormalities. oecd.orgfda.gov

For this compound, animal testing did not reveal any adverse effects on fertility. hpc-standards.com Based on the available data, the substance does not meet the classification criteria for a reproductive toxicant. hpc-standards.com This indicates that under the tested conditions, this compound did not interfere with the reproductive capabilities of the test animals or cause significant harm to the developing fetus.

Chronic Toxicity and Carcinogenicity Studies

Long-term exposure studies are essential for determining the potential of a substance to cause chronic health effects, including cancer. These studies, such as those described in OECD Test Guideline 453, typically involve administering the substance to animals for a significant portion of their lifespan, often up to 24 months for carcinogenicity assessment in rodents. oecd.orgoecd.org

Based on animal studies, there has been no evidence to suggest that this compound has carcinogenic potential. hpc-standards.com The International Agency for Research on Cancer (IARC) has not identified this compound as a probable, possible, or confirmed human carcinogen at levels of 0.1% or greater in a product. hpc-standards.comhpc-standards.com Furthermore, the substance is not classified as a specific target organ toxicant following repeated exposure. hpc-standards.com The absence of histopathological lesions, hormonal perturbation, and genotoxicity in such studies is often used to predict a lack of carcinogenic potential. rivm.nl

Implications of Toxicological Findings for Human and Animal Health

The toxicological profile of a compound in animal studies provides a basis for assessing potential risks to human and animal health. nih.gov The seriousness and severity of toxic effects observed in animals generally correlate with the level of concern for human toxicity. nih.gov

For this compound, the lack of evidence for carcinogenicity and the findings that it does not affect fertility in animal studies are significant. hpc-standards.comhpc-standards.com These results suggest a lower risk for these specific long-term health effects in humans and animals. However, the toxicological picture is complex. The mixed results from genotoxicity assays—negative in the Ames test but equivocal or positive in other in vivo studies—indicate a potential for interaction with genetic material that warrants consideration. hpc-standards.com

The presence of β-agonists like ractopamine, a compound related to mapenterol, in the environment, particularly in wastewater from livestock farms, highlights a potential route of exposure for non-target species and humans. nih.gov Studies on related compounds have shown potential physiological and toxicological effects on aquatic animals. nih.gov Therefore, while direct toxicity from approved uses may be controlled, environmental contamination presents a broader health consideration. taylorfrancis.comresearchgate.net The health effects of chemicals can be acute (short-term) or chronic (long-term), and exposure can occur through various routes, including ingestion and inhalation.

Risk Assessment and Regulatory Considerations

From a regulatory standpoint, this compound is classified and labeled according to the Classification, Labelling and Packaging (CLP) Regulation. hpc-standards.com It is also identified as slightly hazardous for water (Water hazard class 1) under German regulations, indicating that undiluted product should not be allowed to enter groundwater or sewage systems. hpc-standards.com

The detection of β-agonists in the environment raises regulatory concerns that extend beyond direct use in target animals. nih.govtaylorfrancis.com The potential for these compounds to enter aquatic ecosystems through agricultural runoff necessitates a broader risk assessment that considers environmental fate and the health of non-target organisms. nih.gov Regulatory bodies often rely on a weight-of-evidence approach, considering all available nonclinical and toxicology data to estimate the likelihood of risk to humans and the environment. fda.gov

Analytical Methodologies for Mapenterol Hydrochloride Research

Detection and Quantification in Biological Matrices

The choice of analytical method for Mapenterol hydrochloride often depends on the required sensitivity, sample throughput, and the nature of the biological matrix being analyzed.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a definitive method for the confirmation and quantification of this compound residues. vetdergikafkas.org Its high selectivity and sensitivity allow for the detection of trace amounts of the compound in complex matrices such as animal tissues, urine, and feed. researchgate.netnih.gov

LC-MS/MS methods typically involve a liquid chromatography system for the separation of analytes, connected to a tandem mass spectrometer that provides structural information for identification and quantification. vetdergikafkas.org The separation is often achieved using a C18 column. chromatographyonline.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor ion and its corresponding product ions. fda.gov.twnih.gov Deuterated internal standards, such as Mapenterol-d11 hydrochloride, are often used to ensure accuracy and precision. synzeal.com

A multi-residue analysis method has been established for the determination of 21 β-agonists, including this compound, in livestock muscle, viscera, and fat using LC-MS/MS. fda.gov.tw This technique is also applied for detecting residues in hair samples, offering a non-invasive way to monitor potential misuse. chromatographyonline.com Research has demonstrated the successful application of an LC-MS/MS method for detecting nine β-agonists, including mapenterol, in diverse matrices like feed, drinking water, urine, muscle, lung, and liver. researchgate.netnih.gov

Table 1: LC-MS/MS Parameters for Mapenterol Analysis
ParameterConditionSource
Ion SourcePositive ion electrospray ionization (ESI+) fda.gov.tw
ColumnZORBOX RRHD Eclipse Plus C18, 1.8 µm, 3.0 mm i.d. × 10 cm fda.gov.tw
Mobile PhaseGradient of 0.1% formic acid in water and methanol (B129727)/acetonitrile nih.govchromatographyonline.com
Flow Rate0.3-0.4 mL/min nih.govfda.gov.tw
Detection ModeMultiple Reaction Monitoring (MRM) fda.gov.tw

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation, identification, and quantification of this compound. nih.gov While often used in conjunction with mass spectrometry for highest specificity (LC-MS/MS), HPLC with other detectors like Diode-Array Detection (DAD) is also employed for quantitative analysis. lgcstandards.com

HPLC methods provide reliable and reproducible results for the determination of this compound in pharmaceutical formulations and can be used as a quality control tool. nih.govsynzeal.com The method's suitability for analyzing this compound has been verified, and it is often used to establish the purity of analytical standards, with assays showing ≥98.5% purity. The successful transfer of HPLC methods between different instruments is crucial for ensuring consistent results across various laboratories. lcms.cz

Immunological assays offer a rapid, cost-effective, and user-friendly alternative for screening large numbers of samples for the presence of this compound. researchgate.net These methods are based on the specific binding between an antibody and the target analyte (antigen).

An immunochromatographic test strip has been developed for the rapid detection of mabuterol (B30384) and its cross-reactive detection of mapenterol in pig urine. researchgate.nettandfonline.com This lateral-flow device provides a semi-quantitative result within minutes, making it ideal for on-site screening. researchgate.nettandfonline.com The assay utilizes a monoclonal antibody that recognizes both mabuterol and mapenterol. tandfonline.com The principle involves a competitive reaction where the analyte in the sample competes with a coating antigen on the test strip for binding to a limited amount of antibody-conjugated gold nanoparticles. researchgate.net A visible test line indicates a negative result, while the absence or reduced intensity of the test line indicates a positive result. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is another immunoassay format that is highly specific, cost-effective, and suitable for high-throughput testing with simple sample preparation. researchgate.netr-biopharm.com A broad-spectrum antibody has been developed for use in an immunochromatographic strip that can detect mapenterol along with nine other β-agonists in swine urine. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

Sample Preparation Techniques for Various Matrices (e.g., Urine, Serum, Tissue, Feed)

Effective sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte before instrumental analysis. The specific technique depends on the complexity of the matrix.

Urine: For immunological assays, urine samples often require minimal preparation, such as centrifugation, before analysis. researchgate.net For LC-MS/MS analysis, a hydrolysis step using an enzyme like β-glucuronidase is often employed to release conjugated forms of the analytes. nih.gov This is followed by an extraction and clean-up procedure. chromatographyonline.com

Tissue (Muscle, Liver): Tissue samples are first homogenized. nih.gov A hydrolysis step, typically enzymatic with β-glucuronidase/sulfatase in a sodium acetate (B1210297) buffer (pH 5.2), is performed to deconjugate metabolites. nih.gov This is followed by extraction with an acidic solution and subsequent centrifugation to separate the supernatant.

Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique for all matrices to isolate and concentrate β-agonists, including mapenterol, from the sample extract. researchgate.netnih.govchromatographyonline.com Mixed-mode cation exchange (MCX) cartridges are effective for this purpose. vetdergikafkas.org The process involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the purified analytes with a suitable solvent, such as methanol containing acetic acid or ammonium (B1175870) hydroxide. researchgate.netnih.govnih.gov

Feed: Feed samples are homogenized, and then subjected to extraction and clean-up procedures, often involving SPE, similar to those used for biological tissues. researchgate.netnih.gov

Hair: Hair samples are washed, pulverized, and then extracted using a solution like hydrochloric acid and ammonium acetate buffer. chromatographyonline.com The extract is then cleaned up using a solid-phase extraction cartridge before LC-MS/MS analysis. chromatographyonline.com

Validation of Analytical Methods (e.g., Recovery, Repeatability, Reproducibility, Cut-off Limits)

Validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. Methods for this compound detection are validated according to international guidelines, such as those from the European Commission Decision 2002/657/EC. vetdergikafkas.orgresearchgate.netnih.gov

Recovery: Recovery studies assess the efficiency of the extraction and clean-up process. For LC-MS/MS methods, apparent recoveries for β-agonists, including mapenterol, have been reported in the range of 93.2–112.0%. researchgate.netnih.gov In another study analyzing hair samples, recovery rates were between 72.76% and 122.22%. chromatographyonline.com

Repeatability and Reproducibility: These parameters measure the precision of the method. Repeatability (intra-day precision) refers to the variation in results within the same laboratory on the same day, while reproducibility (inter-laboratory or intra-laboratory over time) assesses the variation between different laboratories or over a longer period. researchgate.netsci-hub.se For a validated LC-MS/MS method, repeatability was reported as 3.1–7.1% and intra-laboratory reproducibility as 4.1–8.2%. researchgate.netnih.gov

Cut-off Limits: For screening assays like immunochromatographic strips, the cut-off limit is the concentration at which a sample is considered positive. For a rapid test strip detecting mapenterol via cross-reactivity, the cut-off limit was established at 10 ng/mL in both buffer and pig urine. researchgate.nettandfonline.com Another multi-agonist strip had a cut-off value of 50 ng/mL for mapenterol in swine urine. tandfonline.com

Decision Limit (CCα) and Detection Capability (CCβ): These are key validation parameters for confirmatory methods like LC-MS/MS. CCα is the limit at and above which it can be concluded with a certain error probability that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a certain error probability. For a multi-residue method in bovine urine, the CCα for various β-agonists ranged from 0.127 ng/mL to 0.646 ng/mL, with CCβ values from 0.140 ng/mL to 0.739 ng/mL. vetdergikafkas.org

Table 2: Validation Data for Mapenterol Analytical Methods
MethodMatrixParameterValueSource
Immunochromatographic StripPig UrineCut-off Limit10 ng/mL researchgate.nettandfonline.com
Immunochromatographic StripSwine UrineCut-off Limit50 ng/mL tandfonline.com
LC-MS/MSFeed, Water, Urine, Muscle, Lung, LiverRecovery93.2–112.0% researchgate.netnih.gov
Repeatability (RSD)3.1–7.1% researchgate.netnih.gov
Intra-laboratory Reproducibility (RSD)4.1–8.2% researchgate.netnih.gov
LC-MS/MSHairRecovery72.76–122.22% chromatographyonline.com

Emerging Research Areas and Therapeutic Potential

Potential Applications of Mapenterol Hydrochloride Beyond Current Uses

While β2-adrenoceptor agonists are established in certain therapeutic areas, the potential applications for this compound may extend further. Its inclusion in various bioactive compound screening libraries suggests that its pharmacological activity is being explored in a wider context. Research suppliers make the compound available in libraries focused on several key areas of study, indicating potential for new discoveries. medchemexpress.com

These research libraries include:

Anti-Obesity Compound Library : Investigating its potential role in metabolic regulation and weight management. medchemexpress.com

Antidepressant Compound Library : Exploring its effects on the central nervous system and potential mood-altering properties. medchemexpress.com

Neuronal Signaling Compound Library : Studying its impact on nerve cell communication and function. medchemexpress.com

Endocrinology Compound Library : Examining its influence on hormonal systems and metabolic pathways. medchemexpress.com

The presence of this compound in these collections points toward a broader scientific interest in its effects beyond its primary classification, opening up new avenues for therapeutic research.

Research on Stereoisomers and Enantioselective Pharmacology

Many drug molecules, including this compound, are chiral, meaning they can exist as stereoisomers—specifically, enantiomers—which are non-superimposable mirror images of each other. The study of these individual isomers is a critical area of modern pharmacology. nih.gov Although specific enantioselective studies on this compound are not widely published, the principles of stereoisomerism are highly relevant to its development and understanding. frontiersin.orgresearchgate.net

Drug enantiomers that are identical in a non-chiral environment often exhibit significant differences in potency, pharmacological activity, and pharmacokinetic profiles within the body's chiral environment. nih.gov The potential differences between the isomers of a chiral drug are significant:

Pharmacological Activity : All the desired therapeutic action may reside in only one enantiomer. nih.gov

Variable Effects : The other enantiomer might be inactive, have a completely different pharmacological effect, or even contribute to toxicity. nih.gov

Pharmacokinetic Differences : The two isomers can be absorbed, distributed, metabolized, and excreted at different rates. nih.gov

For a compound like this compound, research into its stereoisomers would be essential to determine if one enantiomer provides a better therapeutic profile. Such studies would involve separating the isomers and evaluating their individual interactions with the β2-adrenoceptor and other biological targets. This focus on single-isomer drugs is a key strategy for optimizing therapeutic value and minimizing potential adverse effects. nih.gov The synthesis of isotopically labeled versions, such as Mapenterol-d6 hydrochloride, for use in pharmacokinetic studies, underscores the research focus on the metabolic fate of the molecule. szabo-scandic.com

Nanotechnology and Drug Delivery Systems for this compound

While specific research on nanoparticle-based delivery systems for this compound is not yet prominent, this field offers significant hypothetical advantages for enhancing its therapeutic efficacy. Nanotechnology provides versatile platforms for creating advanced drug delivery systems that can improve a drug's performance by altering its solubility, absorption, and targeting. nih.govmedsci.org

The application of nanotechnology could potentially overcome challenges in drug delivery, offering site-specific and target-oriented administration. nih.gov Various types of nanoparticles could be theoretically employed to carry this compound.

Nanoparticle TypePotential Application for this compoundSource
Polymeric Nanoparticles These are biodegradable and biocompatible, allowing for the creation of systems that provide sustained, controlled release of the drug. medsci.org
Solid Lipid Nanoparticles (SLNs) Made from solid lipids, SLNs could enhance the stability and control the release of lipophilic drugs. frontiersin.org
Mesoporous Silica Nanoparticles These have a high surface area and porous structure, which can be loaded with drug molecules for controlled release, potentially triggered by stimuli like pH. frontiersin.org
Magnetic Nanoparticles Composed of materials like iron oxide, these could allow for magnetic targeting of the drug to a specific location in the body, such as the lungs. medsci.orgdovepress.com

By encapsulating this compound within such nanoparticles, researchers could aim to increase its concentration at the site of action, improve its bioavailability, and enable more precise and effective treatment. dovepress.comnih.gov

Computational Chemistry and In Silico Modeling for Drug Discovery and Development

Computational chemistry and in silico (computer-based) modeling are indispensable tools in modern drug discovery, helping to reduce costs and accelerate the research and development process. bioascent.com These techniques are applied at all stages, from identifying new drug targets to optimizing lead compounds.

A specific application has been documented for Mapenterol, where molecular docking—a computational method that predicts the preferred orientation of one molecule when bound to another—was used to study its interactions with serum albumins. szabo-scandic.com This demonstrates the utility of in silico methods in understanding the pharmacokinetic properties of the compound.

The broader applications of computational chemistry for a compound like this compound are vast.

Computational TechniqueDescriptionPotential Use for this compoundSource
Molecular Docking Predicts how a ligand (e.g., Mapenterol) binds to a receptor (e.g., β2-adrenoceptor).To visualize binding interactions and guide the design of more potent or selective analogs. bioascent.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the chemical structure of a compound to its biological activity.To predict the activity of new, unsynthesized derivatives of Mapenterol, prioritizing which ones to synthesize. bioascent.comfrontiersin.org
Molecular Dynamics (MD) Simulations Simulates the movements of atoms and molecules over time, providing insight into the flexibility and dynamics of the drug-receptor complex.To understand the stability of the Mapenterol-receptor interaction and the conformational changes involved in receptor activation. frontiersin.org
Virtual Screening Uses computational methods to search large libraries of virtual compounds to identify those most likely to bind to a drug target.To discover novel compounds with similar or improved activity by screening against the β2-adrenoceptor structure. frontiersin.org
Machine Learning (AI) Employs algorithms to analyze large datasets and predict properties like activity, solubility, and metabolism.To accelerate virtual screening, refine QSAR models, and predict the ADME/T (absorption, distribution, metabolism, excretion, toxicity) properties of Mapenterol analogs. frontiersin.orgnih.govschrodinger.com

These computational approaches allow researchers to generate and test hypotheses rapidly in a virtual environment, providing valuable insights that guide and focus laboratory experiments. schrodinger.com

Metabolomics and Biomarker Discovery in Relation to this compound Exposure

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It serves as a powerful tool for discovering biomarkers related to disease states or exposure to drugs. mdpi.com While specific metabolomics studies involving this compound are not yet widely reported, this research area holds significant potential for understanding its biological effects.

The core principle of metabolomics in pharmacology is to identify how a drug perturbs the metabolic network of an organism. By comparing the metabolic profiles of subjects before and after exposure to a compound, researchers can identify changes in endogenous metabolites. mdpi.com

Potential applications of metabolomics in the study of this compound include:

Biomarker of Exposure : Identifying unique metabolites or a panel of metabolites that change consistently after administration. Such biomarkers could be used to monitor compliance or detect illicit use in regulatory contexts. elifesciences.org

Mechanism of Action : Revealing which metabolic pathways are significantly altered by the drug. This can provide deeper insights into its on-target and potential off-target effects. For example, changes in metabolites related to energy metabolism or amino acid pathways could be observed. mdpi.com

Personalized Medicine : Understanding why individuals respond differently to the drug. Variations in metabolic responses could be linked to genetic differences, helping to predict who will benefit most from the therapy. frontiersin.org

Analytical platforms such as mass spectrometry combined with chromatography (LC-MS, GC-MS) are central to metabolomics, allowing for the detection and quantification of hundreds to thousands of metabolites in a single sample. frontiersin.orgwaters.com Applying these techniques to this compound research would generate valuable data on its physiological impact.

Conclusion and Future Directions in Mapenterol Hydrochloride Research

Summary of Key Research Findings

Research into mapenterol hydrochloride has primarily focused on its interaction with biological systems and its fundamental chemical characteristics. A significant area of study has been its classification as a β2-adrenoceptor agonist, a class of drugs known for their ability to relax smooth muscle tissue, particularly in the bronchi. medchemexpress.comgoong.comcvpharmacology.com

Key findings include:

Receptor Interaction: this compound is identified as a β2-adrenoceptor agonist. medchemexpress.commedchemexpress.com This interaction is the basis for its potential bronchodilator effects. medchemexpress.com

Serum Albumin Binding: Studies have systematically investigated the interaction of mapenterol with bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov Research using fluorescence spectroscopy, absorption spectroscopy, circular dichroism, and molecular docking has shown that mapenterol can bind to these proteins, primarily at Sudlow site I. nih.gov Electrostatic forces and hydrophobic interactions are significant in stabilizing this complex. nih.gov The binding constants (Ka) at 291 K were determined to be 1.93 × 10³ L/mol for mapenterol-BSA and 2.73 × 10³ L/mol for mapenterol-HSA. nih.gov

Conformational Changes: The binding of mapenterol has been observed to alter the secondary structure of both BSA and HSA. nih.gov

Analytical Method Development: Methods for the detection and determination of mapenterol in various biological matrices, such as feed, water, urine, and tissue, have been developed using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net These methods are crucial for both research and potential regulatory monitoring.

Structural Analogs and Derivatives: Research has explored deuterated forms of mapenterol, such as Mapenterol-d6 and Mapenterol-D11 hydrochloride, which are used as internal standards in analytical testing. medchemexpress.comsynzeal.comszabo-scandic.com The synthesis of this compound has also been described, providing a basis for producing the compound for research purposes.

Identification of Research Gaps and Unanswered Questions

Despite the foundational research conducted, significant gaps in the knowledge surrounding this compound remain. A comprehensive understanding of its pharmacological and toxicological profile is still lacking.

Key research gaps include:

In-depth Pharmacokinetics and Pharmacodynamics: While its interaction with serum albumins is partially understood, a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile in various species is needed. Detailed pharmacodynamic studies are required to fully characterize its efficacy and potency as a β2-adrenoceptor agonist in vivo.

Mechanism of Action at the Molecular Level: Beyond its classification as a β2-adrenoceptor agonist, the precise molecular interactions with the receptor, downstream signaling pathways, and potential for receptor desensitization or down-regulation with prolonged exposure have not been thoroughly investigated. cvpharmacology.com

Long-Term Effects and Safety Profile: There is a notable absence of long-term toxicological studies. The effects of chronic exposure to this compound are unknown, which is a critical consideration for any potential therapeutic application.

Comparative Studies: While it is grouped with other β-agonists like mabuterol (B30384), detailed comparative studies evaluating its relative potency, selectivity, and duration of action against established bronchodilators are limited.

Future Research Trajectories and Collaborative Opportunities

The existing research provides a solid foundation for future investigations into this compound. Addressing the identified research gaps will require a multi-pronged approach, offering numerous opportunities for collaboration between academic and industrial researchers.

Future research should focus on:

Comprehensive Preclinical Studies: A full suite of preclinical in vitro and in vivo studies is the logical next step. This should include comprehensive ADME studies, dose-ranging efficacy studies in relevant animal models of respiratory disease, and detailed safety and toxicology assessments.

Advanced Molecular Modeling: Utilizing computational methods like advanced molecular docking and dynamics simulations can provide deeper insights into the binding of mapenterol to the β2-adrenoceptor. This could help in understanding the structural basis for its activity and potentially guide the design of more potent and selective analogs.

Development of Novel Analytical Standards: Continued synthesis and characterization of isotopically labeled standards (e.g., deuterated) will be essential for supporting advanced pharmacokinetic and metabolism studies. synzeal.comszabo-scandic.com

Collaborative Clinical Research: Should preclinical data prove promising, well-designed clinical trials would be necessary to evaluate the safety and efficacy of this compound in humans. This would require collaboration between medicinal chemists, pharmacologists, and clinical researchers.

Exploration of Alternative Applications: Given its classification as a β-agonist, investigating its potential effects on other systems where β2-adrenoceptors are present, beyond the respiratory tract, could be a novel research avenue. cvpharmacology.com However, this should be secondary to establishing a thorough understanding of its primary effects and safety.

Q & A

Q. What is the structural basis of Mapenterol hydrochloride’s β2-adrenergic receptor agonist activity?

this compound (C₁₄H₂₀ClF₃N₂O·HCl) features a substituted benzene ring with a trifluoromethyl group, a chlorine atom, and an aminopropyl side chain. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the secondary amine interacts with conserved aspartic acid residues in the β2-adrenergic receptor’s transmembrane domain. This structural configuration promotes receptor activation via G-protein coupling, leading to cAMP-mediated signaling .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) is the gold standard. Key steps include:

  • Sample preparation : Hydrolysis of conjugated metabolites using 1N hydrochloric acid (30 min, 100°C) followed by solid-phase extraction.
  • Internal standardization : Use of deuterated analogs (e.g., Mapenterol-d11 hydrochloride) to correct for matrix effects and ionization variability.
  • Detection : Multiple reaction monitoring (MRM) transitions at m/z 361.2 → 168.1 (quantifier) and 361.2 → 123.1 (qualifier) .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to evaluate this compound’s selectivity across adrenergic receptor subtypes?

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CGP-12177 for β1/β2 receptors) to measure displacement efficiency.
  • Functional assays : Monitor cAMP accumulation in HEK293 cells transfected with β1, β2, or β3 receptors.
  • Data normalization : Compare EC₅₀ values against reference agonists (e.g., isoproterenol) to quantify potency ratios. Contradictions in subtype selectivity may arise from receptor density variations or assay temperature (e.g., 37°C vs. room temperature) .

Q. What are the critical considerations when designing pharmacokinetic studies for this compound in animal models?

  • Dosing regimen : Administer via intravenous bolus (0.1 mg/kg) or oral gavage (0.5 mg/kg) to assess bioavailability.
  • Matrix selection : Hair samples provide long-term exposure data but require alkaline digestion, while urine/plasma enables acute pharmacokinetic profiling.
  • Inter-species variability : Adjust clearance rates based on cytochrome P450 isoform expression in target species (e.g., cattle vs. swine) .

Q. How should contradictory results in receptor activation studies be analyzed when using this compound?

Contradictions often stem from:

  • Receptor dimerization : β2-adrenergic receptors may heterodimerize with α1 receptors, altering ligand efficacy.
  • Allosteric modulation : Endogenous ions (e.g., Mg²⁺) or membrane cholesterol content can influence agonist binding kinetics.
  • Data reconciliation : Apply nonlinear regression models (e.g., operational model of agonism) to distinguish system bias from ligand-specific effects .

Q. What strategies are effective in synthesizing stable isotopically labeled this compound for use as internal standards?

  • Deuterium incorporation : Replace hydrogen atoms on the dimethylpropyl side chain (yielding Mapenterol-d6) or aromatic ring (Mapenterol-d11) via catalytic exchange or custom synthesis.
  • Purity validation : Confirm isotopic enrichment (>98%) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).
  • Stability testing : Assess degradation under storage conditions (e.g., -20°C in amber vials) to ensure long-term reliability .

Methodological Notes

  • Data contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays).
  • Ethical compliance : Adhere to OECD Guidelines (e.g., Test No. 417) for in vivo toxicokinetic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.